molecular formula C8H10N2O3 B144756 2-Methoxy-5-methyl-4-nitroaniline CAS No. 134-19-0

2-Methoxy-5-methyl-4-nitroaniline

Cat. No.: B144756
CAS No.: 134-19-0
M. Wt: 182.18 g/mol
InChI Key: VXUMJWGCPAUKTB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxy group, a methyl group, and a nitro group

Scientific Research Applications

2-Methoxy-5-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The metabolism of 2-Methoxy-5-methyl-4-nitroaniline occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

There are ongoing studies on the growth and characterization of organic 2-methoxy-4-nitroaniline single crystals for optical applications . This suggests that 2-Methoxy-5-methyl-4-nitroaniline could have potential applications in the field of optics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-5-methylaniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Another method involves the reaction of 2-methoxy-5-methylphenol with nitric acid, followed by reduction of the resulting nitro compound to the corresponding aniline derivative. This process may require the use of reducing agents such as iron powder or tin chloride in acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but lacks the methyl group.

    2-Methyl-4-nitroaniline: Similar structure but lacks the methoxy group.

    5-Methoxy-2-methyl-4-nitroaniline: Similar structure but with different substitution pattern.

Uniqueness

2-Methoxy-5-methyl-4-nitroaniline is unique due to the specific arrangement of the methoxy, methyl, and nitro groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMJWGCPAUKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059639
Record name Benzenamine, 2-methoxy-5-methyl-4-nitro-
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Molecular Weight

182.18 g/mol
Source PubChem
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CAS No.

134-19-0
Record name 2-Methoxy-5-methyl-4-nitrobenzenamine
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Record name 2-Methoxy-5-methyl-4-nitroaniline
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Record name Benzenamine, 2-methoxy-5-methyl-4-nitro-
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Record name Benzenamine, 2-methoxy-5-methyl-4-nitro-
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Record name Benzenamine, 2-methoxy-5-methyl-4-nitro-
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Record name 5-methyl-4-nitro-o-anisidine
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Record name 2-METHOXY-5-METHYL-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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